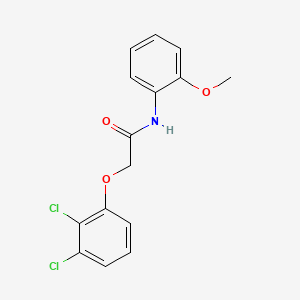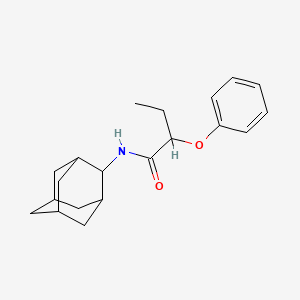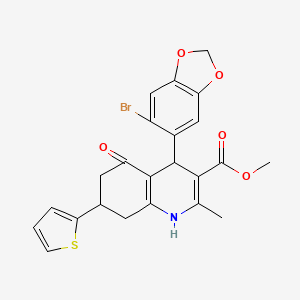![molecular formula C14H19BrN2O5 B4074127 1-[2-(3-bromophenoxy)ethyl]piperazine oxalate](/img/structure/B4074127.png)
1-[2-(3-bromophenoxy)ethyl]piperazine oxalate
Übersicht
Beschreibung
1-[2-(3-bromophenoxy)ethyl]piperazine oxalate, also known as BPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.
Wirkmechanismus
The mGluR5 receptor is widely distributed in the central nervous system and plays a critical role in the regulation of synaptic plasticity, neuronal excitability, and neurotransmitter release. 1-[2-(3-bromophenoxy)ethyl]piperazine oxalate selectively binds to the allosteric site of mGluR5, preventing its activation by glutamate and reducing its downstream signaling pathways. This results in a reduction of neuronal excitability and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models of neurological disorders. It reduces the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increases the levels of anti-inflammatory cytokines, such as IL-10. This compound also increases the levels of brain-derived neurotrophic factor (BDNF), which is a key neurotrophin that promotes neuronal survival and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(3-bromophenoxy)ethyl]piperazine oxalate has several advantages for lab experiments, including its high purity level, selectivity for mGluR5, and well-characterized pharmacological properties. However, it also has some limitations, including its low solubility in water, which may require the use of organic solvents for its administration, and its potential off-target effects on other glutamate receptors.
Zukünftige Richtungen
There are several future directions for the research on 1-[2-(3-bromophenoxy)ethyl]piperazine oxalate, including the development of more potent and selective mGluR5 antagonists, the investigation of its therapeutic potential in other neurological disorders, such as epilepsy and schizophrenia, and the exploration of its potential use as a tool for studying the role of mGluR5 in synaptic plasticity and neuronal excitability.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for therapeutic applications in various neurological disorders. Its selective antagonism of mGluR5 has been shown to have neuroprotective effects, reduce neuroinflammation, and improve cognitive function in animal models of these disorders. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
1-[2-(3-bromophenoxy)ethyl]piperazine oxalate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and addiction. The selective antagonism of mGluR5 by this compound has been shown to have a neuroprotective effect, reduce neuroinflammation, and improve cognitive function in animal models of these disorders.
Eigenschaften
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O.C2H2O4/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15;3-1(4)2(5)6/h1-3,10,14H,4-9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBVDKDEAVYXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC(=CC=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-4(3H)-quinazolinone](/img/structure/B4074046.png)

![1-[4-(2-isopropoxyphenoxy)butyl]azepane oxalate](/img/structure/B4074058.png)
![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B4074060.png)
![1-[2-(2-sec-butylphenoxy)ethyl]piperazine oxalate](/img/structure/B4074063.png)
![7-{(4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074075.png)

![N-(2-fluorophenyl)-2-[(4-morpholinylacetyl)amino]-5-nitrobenzamide](/img/structure/B4074100.png)
![4-methoxy-N-[2-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4074103.png)
![N-[4-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B4074109.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethyl}azepane oxalate](/img/structure/B4074114.png)


![1-[2-(3-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4074135.png)